

Technical Guide: Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

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Compound of Interest

Compound Name: Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

Cat. No.: B152778

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, also commonly known as methyl 2-methoxybenzoylacetate, is a beta-keto ester derivative of anisole. This class of compounds serves as a versatile scaffold and key intermediate in organic synthesis. The presence of a methoxy group at the ortho position of the phenyl ring, combined with the reactive β -keto ester moiety, makes it a valuable building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Its structural isomers, with the methoxy group at the meta and para positions, are also recognized for their utility in synthetic chemistry.

This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and potential applications of **Methyl 3-(2-methoxyphenyl)-3-oxopropanoate**, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Quantitative data for **Methyl 3-(2-methoxyphenyl)-3-oxopropanoate** and its isomers are summarized in the table below. It is important to note that while extensive data is available for the meta and para isomers, specific experimental data for the ortho isomer is less commonly reported.

Property	Methyl 3-(2-methoxyphenyl)-3-oxopropanoate (ortho)	Methyl 3-(3-methoxyphenyl)-3-oxopropanoate (meta)	Methyl 3-(4-methoxyphenyl)-3-oxopropanoate (para)
IUPAC Name	Methyl 3-(2-methoxyphenyl)-3-oxopropanoate	Methyl 3-(3-methoxyphenyl)-3-oxopropanoate	Methyl 3-(4-methoxyphenyl)-3-oxopropanoate
Synonyms	Methyl 2-methoxybenzoylacetate e	Methyl 3-methoxybenzoylacetate e	Methyl 4-methoxybenzoylacetate e
CAS Number	Not explicitly assigned	779-81-7[1]	22027-50-5[2]
Molecular Formula	C ₁₁ H ₁₂ O ₄	C ₁₁ H ₁₂ O ₄ [1]	C ₁₁ H ₁₂ O ₄ [2]
Molecular Weight	208.21 g/mol	208.21 g/mol [1]	208.21 g/mol [2]
Appearance	Predicted: Colorless to pale yellow liquid/solid	-	White to off-white solid
Melting Point	Not available	Not available	40-42 °C[2]
Boiling Point	Not available	Not available	135 °C at 0.27 mmHg[2]
Solubility	Soluble in most organic solvents	Soluble in most organic solvents	Soluble in most organic solvents

Synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

The primary synthetic route to **Methyl 3-(2-methoxyphenyl)-3-oxopropanoate** is through a Claisen condensation reaction. This reaction involves the base-mediated condensation of an ester with another carbonyl compound to form a β -keto ester or a β -diketone. In this specific synthesis, 2'-methoxyacetophenone serves as the ketone precursor, and dimethyl carbonate acts as the ester and acylating agent.

Experimental Protocol: Claisen Condensation

Materials:

- 2'-Methoxyacetophenone
- Dimethyl carbonate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Hexanes

Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.
- Base Suspension: Anhydrous THF is added to the flask, followed by the careful addition of sodium hydride (1.2 equivalents). The suspension is stirred under a nitrogen atmosphere.
- Addition of Reactants: A solution of 2'-methoxyacetophenone (1 equivalent) and dimethyl carbonate (3 equivalents) in anhydrous THF is prepared and added dropwise to the stirred sodium hydride suspension at room temperature.
- Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

- Quenching: After cooling the reaction mixture to 0 °C in an ice bath, the reaction is carefully quenched by the slow, dropwise addition of 1M HCl to neutralize the excess sodium hydride and the resulting alkoxide.
- Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are then washed sequentially with saturated NaHCO₃ solution and brine.
- Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure **Methyl 3-(2-methoxyphenyl)-3-oxopropanoate**.

Applications in Drug Discovery and Development

While specific biological activities for **Methyl 3-(2-methoxyphenyl)-3-oxopropanoate** are not extensively documented, its utility lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzoylacetate scaffold is a common feature in a variety of biologically active compounds.

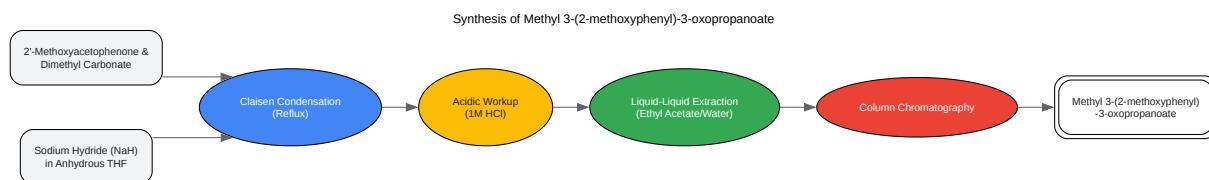
Potential Synthetic Applications:

- Synthesis of Heterocycles: The β-keto ester functionality is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent in many drug molecules.
- Precursor for Bioactive Molecules: The methoxy group can be a key pharmacophoric feature or can be further modified (e.g., demethylated to a hydroxyl group) to modulate the biological activity of the final compound.
- Scaffold for Combinatorial Chemistry: The reactive nature of this compound makes it suitable for use in combinatorial chemistry libraries to generate a diverse range of compounds for high-throughput screening.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Methyl 3-(2-methoxyphenyl)-3-oxopropanoate** via a Claisen condensation.

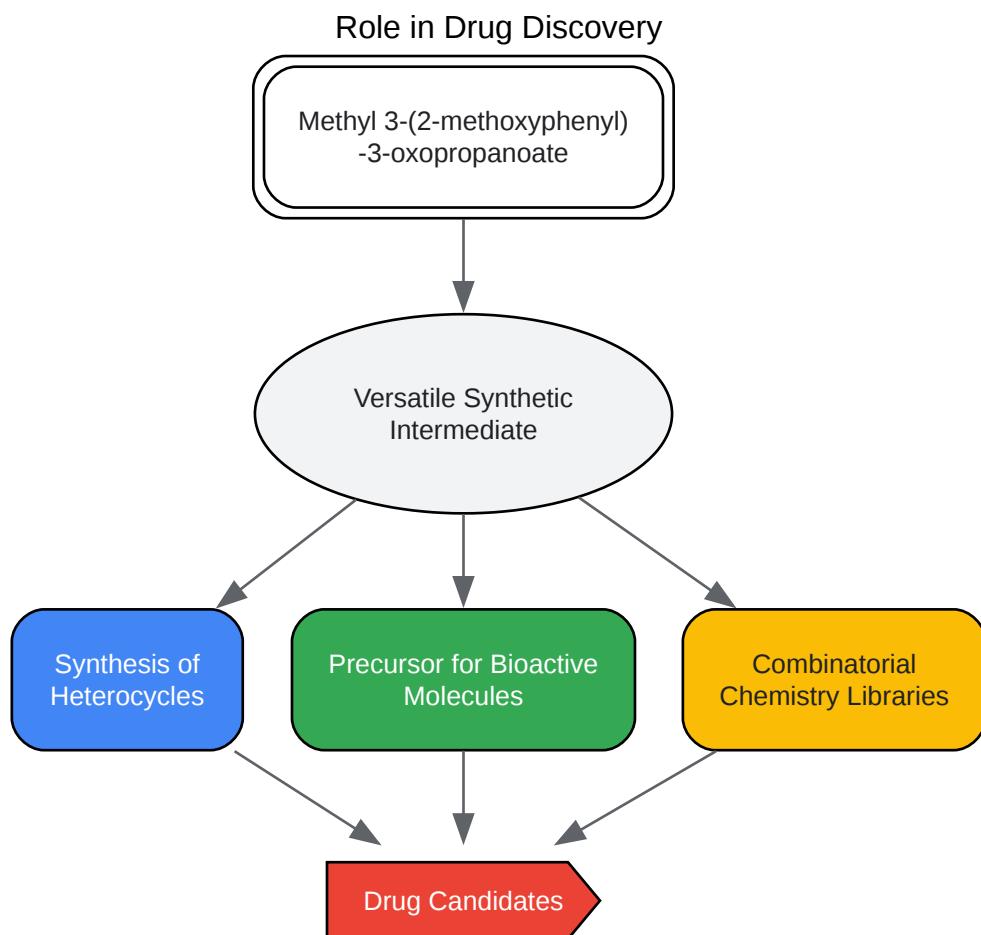


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Caption: Workflow for the synthesis of the target compound.

Logical Relationship of Applications

This diagram shows the logical flow from the starting compound to its potential applications in the field of drug discovery.



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Caption: Potential applications in drug development.

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